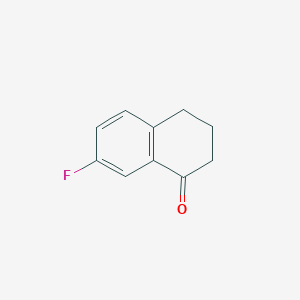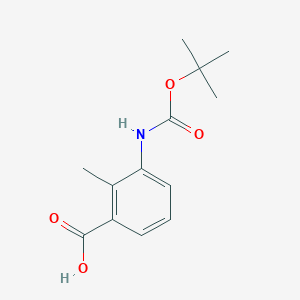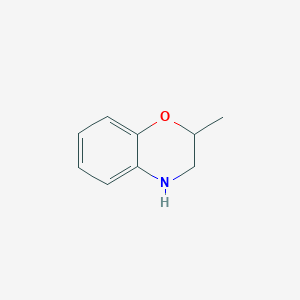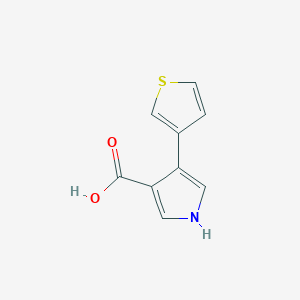
4-Thien-3-yl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thien-3-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . This compound features a pyrrole ring substituted with a thienyl group and a carboxylic acid functional group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid typically involves the reaction of a thienyl-substituted pyrrole with appropriate reagents to introduce the carboxylic acid group. One common synthetic route includes the use of thienyl-substituted pyrrole as a starting material, followed by carboxylation under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
4-Thien-3-yl-1H-pyrrole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thienyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used, but may include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-Thien-3-yl-1H-pyrrole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studies of reaction mechanisms and synthetic methodologies.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.
Mécanisme D'action
The mechanism by which 4-Thien-3-yl-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The thienyl and pyrrole rings can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
4-Thien-3-yl-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Thien-2-yl-1H-pyrrole-3-carboxylic acid: Similar structure but with the thienyl group in a different position, leading to different reactivity and biological activity.
4-Phenyl-1H-pyrrole-3-carboxylic acid:
4-Thien-3-yl-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-thiophen-3-yl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6/h1-5,10H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHUOHUVAKSDDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CNC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

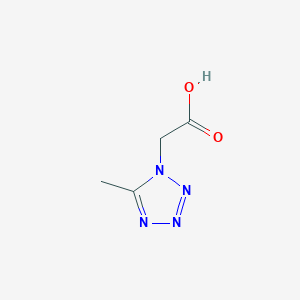
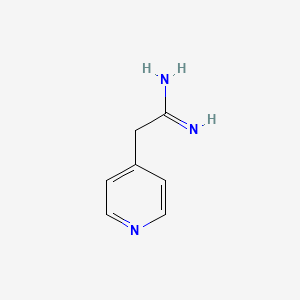
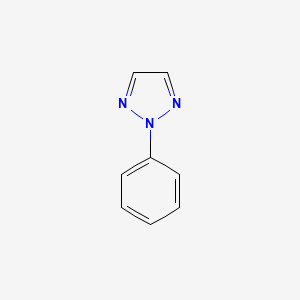
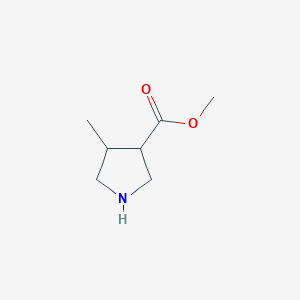
![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)
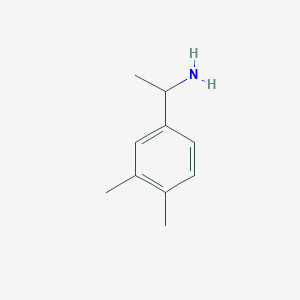
![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)
![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)
